Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 2-methyl-1-oxaspiro[23]hexane-2-carboxylate is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the following steps:
Epoxidation: The starting material, 3-methylenecyclobutane-1-carboxylate, undergoes epoxidation to form the spirooxirane intermediate. This reaction is often carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) in an aprotic solvent like dichloromethane.
Isomerization: The spirooxirane intermediate is then treated with a strong base, such as lithium diisopropylamide (LDA), in an aprotic medium to induce isomerization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxaspiro compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate. The ester group can also participate in esterification and transesterification reactions, further expanding its utility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Another spirocyclic compound with similar reactivity but different substitution patterns.
Ethyl 5-methyl-2-propyl-1-oxaspiro[2.3]hexane-2-carboxylate: A related compound with a different ester group and additional alkyl substitution.
Uniqueness
Methyl 2-methyl-1-oxaspiro[2The presence of both an oxirane ring and an ester group in a spirocyclic framework makes it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate, also known as cinepazide, is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions, and therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C10H16O3 and a molecular weight of 184.23 g/mol. The spirocyclic framework is characterized by a five-membered oxaspiro ring fused to a six-membered carbon chain, with the presence of multiple methyl groups enhancing its reactivity and biological potential.
Mechanisms of Biological Activity
The biological activity of this compound has been studied in various contexts, particularly regarding its interactions with enzymes and metabolic pathways. Key mechanisms include:
- Enzyme Interaction : The compound may act as either a substrate or an inhibitor for specific enzymes, influencing metabolic pathways crucial for various physiological processes. For instance, it has shown potential in modulating enzyme activities that are vital for drug metabolism and detoxification processes in the liver .
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help in scavenging reactive oxygen species (ROS) and reducing oxidative stress in biological systems .
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
- Antioxidant Potential : A study assessed the compound's ability to scavenge free radicals using various assays such as DPPH and hydrogen peroxide radical scavenging tests. Results indicated significant antioxidant activity, suggesting its potential use in preventing oxidative damage in cells .
- Cardiovascular Effects : Cinepazide has been noted for its vasodilatory effects, enhancing relaxation responses mediated through purinergic P1 receptors. In vitro experiments demonstrated that at concentrations ranging from 10−6 to 10−5 M, it augmented responses to ATP and adenosine without affecting other pathways like those induced by isoproterenol or papaverine .
- Antimicrobial Activity : Research indicates that compounds similar to this compound possess antimicrobial properties against various bacterial strains, attributing this activity to their structural features that allow for interaction with bacterial cell membranes or metabolic pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | C11H18O3 | Contains a methoxy group | Enhanced lipophilicity; potential antimicrobial activity |
Methyl 1-oxaspiro[2.3]hexane-2-carboxylate | C9H14O3 | Lacks additional methyl groups | Moderate activity against certain bacteria |
Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate | C11H18O3 | Different methyl substitutions | Potentially active against pain |
This table highlights how variations in structure can influence biological activity, emphasizing the significance of specific functional groups.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-7(6(9)10-2)8(11-7)4-3-5-8/h3-5H2,1-2H3 |
InChI Key |
XBXPASYPYCHFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCC2)C(=O)OC |
Origin of Product |
United States |
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